LP-922056

Descripción

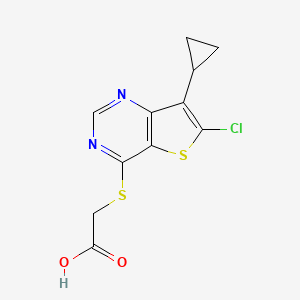

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYRIWUQISYYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LP-922056: A Technical Deep Dive into its Mechanism of Action as a Notum Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922056 is a potent, orally active small molecule inhibitor of Notum pectinacetylesterase, a key negative regulator of the Wnt signaling pathway. By inhibiting Notum, this compound effectively activates Wnt signaling, a critical pathway involved in numerous physiological processes including bone formation and tissue regeneration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological activity, relevant experimental protocols, and a summary of key quantitative data.

Introduction to Wnt Signaling and the Role of Notum

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoporosis.[3][4] Wnt proteins are secreted glycoproteins that activate downstream signaling cascades by binding to Frizzled (FZD) family receptors and their co-receptors, low-density lipoprotein receptor-related protein 5/6 (LRP5/6).[5]

A critical post-translational modification for Wnt protein activity is palmitoleoylation, the attachment of a palmitoleate (B1233929) group.[2][6] This lipid modification is essential for Wnt proteins to bind to their receptors and initiate signaling.[6] Notum is a secreted carboxylesterase that acts as an antagonist of the Wnt pathway by removing this essential palmitoleate group from Wnt proteins, thereby rendering them inactive.[1][6]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of Notum pectinacetylesterase.[7] By binding to Notum, this compound prevents the deacylation of Wnt proteins.[1][6] This leads to an increase in the concentration of active, palmitoleoylated Wnt proteins in the extracellular space, which are then able to bind to their receptors and activate downstream Wnt signaling.[8] This activation of the Wnt pathway is the primary mechanism through which this compound exerts its physiological effects, such as stimulating bone formation.[9]

Below is a diagram illustrating the Wnt signaling pathway and the inhibitory action of this compound on Notum.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Species | Assay | Value | Reference |

| EC50 | Human | Cell-based Wnt signaling assay | 21 nM | [7] |

| EC50 | Mouse | Cell-based Wnt signaling assay | 55 nM | [7] |

| IC50 | Notum | OPTS Assay | 1.1 nM | [2] |

Table 1: In Vitro Activity of this compound

| Parameter | Dose | Route | Cmax | AUC | t1/2 | Bioavailability | Reference |

| Pharmacokinetics | 10 mg/kg | Oral (mouse) | 129 µM | 1533 µM·h | 8.3 h | 65% | [2][7] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Experimental Protocols

In Vitro Wnt Signaling Assay

This protocol is based on the methods described in studies evaluating Notum inhibitors.[9]

-

Cell Culture: Human or mouse cells expressing a Wnt-responsive reporter gene (e.g., TCF/LEF-luciferase) are cultured in appropriate media.

-

Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a constant concentration of Wnt-conditioned media in the presence of varying concentrations of this compound.

-

Incubation: Plates are incubated for a specified period (e.g., 24 hours) to allow for reporter gene expression.

-

Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to Wnt signaling activity, is measured using a luminometer.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Murine Model of Bone Growth

This protocol is a generalized representation of studies investigating the effect of this compound on bone formation.[9]

-

Animal Model: Twelve-week-old male mice are used for the study.

-

Dosing: this compound is administered orally via gavage or mixed in the diet at specified doses (e.g., 3, 10, 30 mg/kg) daily for a period of 25 days.[4][7]

-

Sample Collection: At the end of the treatment period, mice are euthanized, and femurs are collected for analysis.

-

Analysis:

-

Micro-computed Tomography (µCT): Femurs are scanned to measure cortical bone thickness and other bone parameters.

-

Histomorphometry: Bone sections can be analyzed to determine bone formation rate (BFR) and mineralizing surface (MS).

-

-

Data Analysis: Statistical analysis is performed to compare bone parameters between the treated and vehicle control groups.

Therapeutic Potential and Future Directions

The ability of this compound to activate Wnt signaling through the inhibition of Notum highlights its potential as a therapeutic agent for conditions characterized by insufficient Wnt signaling. Notably, it has shown promise in preclinical models for increasing cortical bone thickness and strength, suggesting its utility in treating osteoporosis.[9][10] Further research is warranted to fully elucidate the therapeutic applications and long-term safety profile of this compound and other Notum inhibitors. While this compound itself has low brain penetrance, the development of brain-penetrant Notum inhibitors is an active area of research for potential applications in neurodegenerative diseases.[8][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00096H [pubs.rsc.org]

LP-922056: A Potent and Orally Bioavailable Notum Pectinacetylesterase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LP-922056 is a small molecule inhibitor of Notum pectinacetylesterase, a key negative regulator of the Wnt signaling pathway.[1][2][3][4] Notum exerts its inhibitory effect by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[2][3][4] By inhibiting Notum, this compound effectively activates Wnt signaling, a pathway crucial for numerous developmental and homeostatic processes, including bone formation and tissue regeneration.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound, with the chemical name 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid, is a thienopyrimidine-based compound.[1]

| Property | Value | Reference |

| Molecular Weight | 300.78 g/mol | [1] |

| Formula | C11H9ClN2O2S2 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| CAS Number | 1365060-22-5 | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

Mechanism of Action

The Wnt signaling pathway is essential for regulating cell proliferation, differentiation, and fate. The binding of palmitoylated Wnt proteins to their Frizzled (FZD) and LRP5/6 co-receptors on the cell surface initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Notum, a secreted carboxylesterase, acts as a negative regulator of this pathway by cleaving the palmitoleate group from Wnt proteins. This deacylation prevents Wnt proteins from binding to their receptors, thereby inhibiting downstream signaling.[2][3] this compound inhibits the enzymatic activity of Notum, preventing the deacylation of Wnt proteins and thus restoring their ability to activate the Wnt signaling pathway.[1][2]

Figure 1: Mechanism of action of this compound in the Wnt signaling pathway.

Quantitative Data

In Vitro Activity

The inhibitory activity of this compound against Notum has been characterized in both biochemical and cell-based assays.

| Assay | Species | Value | Reference |

| Notum Inhibition (OPTS Assay) | Human | IC50 = 1.1 nM | [2] |

| Wnt Signaling Activation (TCF/LEF Reporter Assay) | Human | EC50 = 21 nM | [1] |

| Wnt Signaling Activation (TCF/LEF Reporter Assay) | Mouse | EC50 = 55 nM | [1] |

In Vivo Activity and Pharmacokinetics

This compound has demonstrated efficacy in animal models of bone growth and has favorable pharmacokinetic properties.

| Parameter | Species | Value | Dosing | Reference |

| Cortical Bone Thickness | Mouse | Increased | 10 mg/kg p.o. | [6] |

| Half-life (t1/2) | Mouse | 8 hours | 10 mg/kg p.o. | [2] |

| Oral Bioavailability (F) | Mouse | 65% | 10 mg/kg p.o. | [2] |

Experimental Protocols

Notum Pectinacetylesterase Biochemical Assay (OPTS Assay)

This assay quantitatively measures the inhibition of Notum enzymatic activity.

Principle: The assay utilizes a fluorogenic substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon cleavage by Notum, releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Recombinant human Notum (e.g., residues 81-451, Cys330Ser mutant)

-

Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS)

-

This compound or other test compounds

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

384-well microplates

-

Acoustic liquid handler (e.g., Labcyte Echo 550)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

Using an acoustic liquid handler, dispense the compounds into a 384-well plate.

-

Add recombinant Notum protein to each well.

-

Add the OPTS substrate to initiate the reaction.

-

Incubate the plate at room temperature for 40 minutes.[2][5]

-

Measure the endpoint fluorescence using a microplate reader with excitation at 485 nm and emission at 520 nm.[2][5]

-

Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2: Workflow for the Notum OPTS biochemical assay.

TCF/LEF Reporter Cell-Based Assay

This cell-based assay measures the ability of this compound to activate Wnt signaling.

Principle: HEK293 cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by a luminescence assay. The assay is performed in the presence of exogenous Wnt3a and Notum to assess the ability of the inhibitor to restore Wnt signaling.

Materials:

-

HEK293 cell line stably expressing a TCF/LEF-luciferase reporter

-

Recombinant mouse or human Wnt3a

-

Recombinant human Notum

-

This compound or other test compounds

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent (e.g., ONE-Glo)

-

Luminometer

Procedure:

-

Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of approximately 30,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Add the diluted compounds to the cells.

-

Add a fixed concentration of recombinant Wnt3a and recombinant Notum to the wells to induce Wnt signaling and its subsequent inhibition.

-

Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Figure 3: Workflow for the TCF/LEF reporter cell-based assay.

In Vivo Mouse Model of Bone Growth

This protocol describes a general approach to evaluate the effect of this compound on bone formation in mice.

Animal Model:

-

Female C57BL/6 mice (or other appropriate strain), aged 12-16 weeks.

-

For osteoporosis models, ovariectomized (OVX) rats or mice can be used.[6]

Dosing:

-

This compound can be administered orally (p.o.) via gavage or formulated in the diet.

-

A typical dose is 10 mg/kg, once daily.[6]

-

The treatment duration can range from 4 to 18 weeks depending on the study endpoints.[6]

Bone Analysis:

-

At the end of the treatment period, animals are euthanized, and femurs and tibias are collected.

-

Cortical bone thickness and other bone parameters can be measured using micro-computed tomography (µCT).

-

Dynamic histomorphometry can be performed by administering fluorochrome labels (e.g., calcein (B42510) and alizarin) at specific time points before sacrifice to measure bone formation rate.[6]

-

Serum levels of bone formation markers, such as procollagen (B1174764) type 1 N-terminal peptide (P1NP) and alkaline phosphatase (ALP), can be measured by ELISA.[6]

Applications and Future Directions

This compound has shown significant promise as a therapeutic agent for conditions characterized by impaired Wnt signaling. Its ability to promote cortical bone formation makes it a potential novel anabolic therapy for osteoporosis.[4][6] Furthermore, given the role of Wnt signaling in other biological processes, this compound could be explored for its therapeutic potential in other diseases, including certain types of cancer and neurodegenerative disorders.[2] Ongoing research is focused on further characterizing the efficacy and safety profile of this compound and other Notum inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOTUM inhibition increases endocortical bone formation and bone strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

LP-922056: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent Notum Inhibitor

LP-922056 is a potent, orally active small molecule inhibitor of the enzyme Notum, a key negative regulator of the Wnt signaling pathway. By inhibiting Notum, this compound effectively activates Wnt signaling, a critical pathway involved in numerous physiological processes, including bone formation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid, is a thienopyrimidine derivative.[1] Its chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid[1] |

| CAS Number | 1365060-22-5[1] |

| Molecular Formula | C11H9ClN2O2S2[1] |

| Molecular Weight | 300.78 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (up to 100 mM)[1] |

| cLogP | 3.1[2] |

| cpKa | 3.1[2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a critical palmitoleate (B1233929) group from Wnt proteins.[2][3] This depalmitoleoylation prevents Wnt proteins from binding to their Frizzled receptors, thereby inhibiting downstream signaling.[2] By inhibiting Notum, this compound prevents the inactivation of Wnt proteins, leading to the activation of the Wnt signaling cascade.[1][4] This mechanism of action has been shown to stimulate bone formation, making this compound a potential therapeutic agent for osteoporosis.[2][5]

The inhibitory activity of this compound has been quantified in various assays, as detailed in the table below.

| Assay | Organism | EC50 / IC50 |

| TCF/LEF Reporter Assay (EC50) | Human | 21 nM[1][4] |

| TCF/LEF Reporter Assay (EC50) | Mouse | 55 nM[1][4] |

| OPTS Biochemical Assay (IC50) | Human | 1.1 nM[5] |

Wnt Signaling Pathway and Inhibition by this compound

The canonical Wnt signaling pathway is initiated by the binding of a palmitoylated Wnt protein to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This binding event leads to the inactivation of a "destruction complex," which normally phosphorylates β-catenin, targeting it for degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. Notum interferes with this process by cleaving the palmitoleate group from Wnt, rendering it unable to bind to FZD. This compound inhibits Notum, thereby preserving the active, palmitoylated state of Wnt proteins and promoting downstream signaling.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. However, it exhibits very low penetration of the central nervous system (CNS), with a brain-to-plasma concentration ratio of just 0.01.[2][6] This characteristic makes it a suitable tool for studying the peripheral effects of Notum inhibition without confounding CNS effects.[2]

| Parameter | Species | Dose | Value |

| Oral Bioavailability | Mouse | 10 mg/kg p.o. | 65%[3] |

| Half-life (t1/2) | Mouse | 10 mg/kg p.o. | 8 hours[3] |

| Brain:Plasma Ratio (Kp) | Mouse | N/A | <0.01[5] |

Experimental Protocols

Synthesis of this compound

An improved and scalable synthesis of this compound has been reported, with key modifications to enhance yield and purity.[2][6] The synthesis generally involves a multi-step process. A crucial step is the introduction of the C7-cyclopropyl group via a Suzuki-Miyaura cross-coupling reaction.[2][6] Another key step is the C6 chlorination, for which 1-chloro-1,2-benziodoxol-3-one has been identified as a mild and selective electrophilic chlorinating agent.[2][6] While detailed, step-by-step protocols are often proprietary, the published literature provides sufficient detail for a skilled synthetic chemist to replicate the synthesis.[2]

Notum Inhibition Assays

1. OPTS Biochemical Assay:

This cell-free biochemical assay is used to determine the direct inhibitory effect of a compound on Notum's carboxylesterase activity.[5]

-

Principle: The assay utilizes a synthetic fluorescent substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Notum cleaves the octanoyl group, leading to an increase in fluorescence. An inhibitor of Notum will prevent this cleavage, resulting in a suppressed fluorescence signal.

-

General Protocol:

-

Test compounds, recombinant Notum protein, and the OPTS substrate are dispensed into a 384-well plate.

-

The mixture is incubated at room temperature.

-

Endpoint fluorescence is measured using a microplate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

IC50 values are calculated from the dose-response curves.

-

2. TCF/LEF Reporter Assay:

This cell-based assay measures the ability of a compound to restore Wnt/β-catenin signaling in the presence of Notum.

-

Principle: A stable HEK293 cell line containing a TCF/LEF-responsive luciferase reporter (e.g., HEK293 STF) is used.[5] In the presence of Wnt3a, the reporter is activated, leading to luciferase expression and a luminescent signal. The addition of Notum inhibits this signal. A Notum inhibitor like this compound will rescue the signal in a dose-dependent manner.

-

General Protocol:

-

HEK293 STF cells are seeded in a multi-well plate.

-

Test compounds and Notum protein are pre-incubated before being added to the cells along with recombinant Wnt3a.

-

The cells are incubated overnight.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

EC50 values are determined from the resulting dose-response curves.

-

In Vivo Bone Formation Model

The effect of this compound on bone formation can be assessed in rodent models of osteoporosis or normal bone growth.[7]

-

Principle: this compound is administered orally to mice or rats over a period of time. Changes in bone parameters, such as cortical bone thickness, are then measured and compared to a vehicle-treated control group.

-

General Protocol:

-

Animals are dosed with this compound (e.g., via oral gavage or formulated in the diet) for a specified duration (e.g., 4 weeks).

-

At the end of the treatment period, animals are euthanized, and relevant bones (e.g., femurs) are collected.

-

Cortical bone thickness and other bone parameters are measured using techniques such as micro-computed tomography (µCT).

-

Dynamic histomorphometry can also be performed to assess bone formation rates.

-

Experimental Workflow for Screening Notum Inhibitors

The discovery and characterization of Notum inhibitors like this compound typically follow a structured workflow.

References

- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. unmc.edu [unmc.edu]

- 4. Multi-Scale Cortical Bone Traits Vary in Two Mouse Models of Genetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of LP-922056: A Potent and Orally Active Inhibitor of the Wnt Signaling Antagonist Notum

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LP-922056 is a potent, selective, and orally bioavailable small molecule inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[1][2][3] By inhibiting Notum's enzymatic activity, this compound restores Wnt signaling, a critical pathway involved in bone formation and other physiological processes.[1][4][5] This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and key preclinical data.

Introduction: Targeting Wnt Signaling in Disease

The Wnt signaling pathway is a highly conserved cascade that plays a crucial role in embryonic development, tissue homeostasis, and regeneration.[2][6][7] Dysregulation of this pathway is implicated in a variety of diseases, including osteoporosis, cancer, and neurodegenerative disorders.[7][8] One of the key negative regulators of this pathway is Notum, a secreted carboxylesterase that inactivates Wnt proteins by removing a critical palmitoleate (B1233929) group required for their activity.[2][3][6] Pharmacological inhibition of Notum has emerged as a promising therapeutic strategy to enhance Wnt signaling for the treatment of conditions characterized by insufficient Wnt activity, such as osteoporosis.[1][2][4]

This compound was identified through a high-throughput screening campaign by Lexicon Pharmaceuticals as a potent inhibitor of Notum.[2][6] Subsequent optimization led to a molecule with excellent potency, selectivity, and oral bioavailability, making it a valuable tool for investigating the therapeutic potential of Notum inhibition.[2][9]

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening (HTS) effort to identify small molecule inhibitors of Notum.[2][6] The initial HTS hit was a thieno[2,3-d]pyrimidine (B153573) scaffold.[9] A structure-activity relationship (SAR) study was conducted to optimize the potency and pharmacokinetic properties of this initial hit. Transposition of the thiophene (B33073) ring and optimization of the substituents led to the identification of this compound as a lead candidate with significantly improved inhibitory activity.[9]

Synthesis of this compound

An improved and scalable 7-step synthesis of this compound has been reported, starting from commercially available 4-chlorothieno[3,2-d]pyrimidine.[2] Key modifications to the initial patented synthesis include a Suzuki-Miyaura cross-coupling reaction for the introduction of the C7-cyclopropyl group and the use of 1-chloro-1,2-benziodoxol-3-one for a mild and selective C6 chlorination.[2] This optimized route allows for the production of multigram quantities of this compound with high purity and good overall yield.[2]

Mechanism of Action: Inhibition of Notum and Activation of Wnt Signaling

This compound exerts its biological effects by directly inhibiting the enzymatic activity of Notum.[1][4] Notum functions by cleaving the palmitoleate moiety from Wnt proteins, rendering them unable to bind to their Frizzled receptors and initiate downstream signaling.[2][3][5] By inhibiting Notum, this compound prevents the deacylation of Wnt proteins, thereby restoring their ability to activate the Wnt signaling cascade.[1] This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of LP-922056: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro efficacy of LP-922056, a small molecule inhibitor of the enzyme NOTUM. The document outlines the core mechanism of action, presents key quantitative data from enzymatic and cell-based assays, details the experimental methodologies, and visualizes the relevant biological pathways and workflows.

Introduction: Targeting NOTUM in the Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for a multitude of cellular processes, including development and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in various diseases, such as osteoporosis and certain cancers.[2][3] One of the key negative regulators of this pathway is the secreted carboxylesterase NOTUM, which inactivates Wnt proteins by removing a palmitoleate (B1233929) group essential for their activity.[1][2] this compound has been identified as a potent inhibitor of NOTUM, thereby restoring Wnt signaling and presenting a promising therapeutic strategy for conditions associated with diminished Wnt pathway activation.[1][3]

Quantitative Efficacy Data

The in vitro potency of this compound has been evaluated through biochemical and cell-based assays. The following table summarizes the key efficacy parameters in comparison to other NOTUM inhibitors.

| Compound | NOTUM Inhibition (OPTS Assay) IC50 (nM) | Wnt Signaling Restoration (TCF/LEF Assay) EC50 (nM) |

| This compound | 1.1 | 23 |

| ABC99 | 170 | 89 |

| ARUK3001185 | 6.5 | 110 |

| Data sourced from a comparative analysis of NOTUM inhibitors[4]. |

Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of NOTUM.

-

Principle: The assay utilizes a fluorogenic substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon cleavage by NOTUM, releases a fluorescent product. The inhibition of NOTUM activity by a test compound results in a decreased fluorescent signal.

-

Methodology:

-

Test compounds, the OPTS substrate, and recombinant NOTUM protein are dispensed into 384-well plates.

-

The reaction mixture is incubated at room temperature for 40 minutes.

-

The endpoint fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using a 4-parameter logistic (4PL) fit.[5]

-

This assay measures the ability of a compound to restore Wnt signaling in a cellular context.

-

Principle: HEK293 cells are stably transfected with a luciferase reporter gene under the control of TCF/LEF responsive elements. In the presence of active Wnt signaling, β-catenin translocates to the nucleus and activates the transcription of the luciferase gene. Inhibition of NOTUM by a test compound in the presence of Wnt3a leads to an increase in luciferase expression.[6]

-

Methodology:

-

TCF/LEF reporter-HEK293 cells are seeded in a 96-well plate.

-

The cells are stimulated with exogenous Wnt3a and NOTUM.

-

Serial dilutions of the test compound (e.g., this compound) are added to the wells.

-

The plates are incubated to allow for a response.

-

A luciferase assay reagent is added, and the luminescence is measured.

-

The half-maximal effective concentration (EC50) values, representing the concentration at which the compound restores 50% of the Wnt signaling, are determined from the dose-response curves.[5][7]

-

Visualizations: Signaling Pathway and Experimental Workflow

Caption: this compound inhibits NOTUM, preventing Wnt inactivation and promoting β-catenin signaling.

Caption: Workflow for determining this compound's IC50 and EC50 via biochemical and cell-based assays.

Conclusion

The preliminary in vitro data strongly support this compound as a potent and specific inhibitor of NOTUM. Its ability to restore Wnt signaling at nanomolar concentrations in a cellular context highlights its potential as a therapeutic agent. The experimental protocols described provide a robust framework for the continued evaluation and characterization of this and other NOTUM inhibitors. Further studies are warranted to explore the broader pharmacological profile and in vivo efficacy of this compound.

References

- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Notum in Disease with LP-922056: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of the secreted carboxylesterase Notum in various disease pathologies and details the use of the small molecule inhibitor LP-922056 as a tool to investigate and potentially modulate these conditions. This document provides a comprehensive overview of the Wnt signaling pathway, the mechanism of Notum's inhibitory action, and the pharmacological profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: Notum as a Therapeutic Target in the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signaling system that governs a multitude of cellular processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in a wide range of diseases, such as cancer, osteoporosis, and neurodegenerative disorders.[1] Notum is a secreted enzyme that acts as a negative regulator of the Wnt signaling pathway.[2][3] It functions by removing a critical palmitoleate (B1233929) group from Wnt proteins, rendering them inactive and unable to bind to their Frizzled receptors.[2][4] This deacylation step is a key mechanism for modulating the intensity and duration of Wnt signaling.[4][5]

Given its role as a key negative regulator, the inhibition of Notum presents a promising therapeutic strategy for diseases characterized by insufficient Wnt signaling. This compound is a potent and orally active small molecule inhibitor of Notum pectinacetylesterase.[6][7] By inhibiting Notum, this compound effectively activates Wnt signaling, offering a potential therapeutic avenue for conditions like osteoporosis and certain cancers.[6][8]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activity, as well as its pharmacokinetic properties.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (Notum Inhibition) | 13 nM | Human | Competitive Gel-Based ABPP | [3] |

| EC50 (Wnt Signaling) | 21 nM | Human | Cell-Based TCF/LEF Reporter Assay | [5][6] |

| EC50 (Wnt Signaling) | 55 nM | Mouse | Cell-Based TCF/LEF Reporter Assay | [5][6] |

Table 1: In Vitro Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against the Notum enzyme and its half-maximal effective concentration (EC50) for activating the Wnt signaling pathway in cellular assays.

| Parameter | Dose | Route of Administration | Model | Effect | Reference |

| Cortical Bone Thickness | 10 mg/kg/day | Oral (in diet) | Mouse Model of Bone Growth | Dose-dependent increase in cortical bone thickness | [2] |

| Intestinal Adenomas | Not specified | Not specified | Apc-mutant Mouse Model | Inhibition of adenoma proliferation | [5][6] |

| ApcMin Organoid Viability | 45 µM and 250 µM | In vitro | ApcMin Mouse Organoids | Significant decrease in viability | [9] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound. This table summarizes the effects of this compound in preclinical models of osteoporosis and intestinal cancer.

| Parameter | Value | Species | Dose | Route of Administration | Reference |

| Half-life (t1/2) | 8 hours | Mouse | 10 mg/kg | Oral (p.o.) | [3] |

| Oral Bioavailability | 65% | Mouse | 10 mg/kg | Oral (p.o.) | [3] |

| Cmax | 129 µM | Mouse | 10 mg/kg | Oral (p.o.) | [10] |

| AUC | 1533 µM*h | Mouse | 10 mg/kg | Oral (p.o.) | [10] |

Table 3: Pharmacokinetic Properties of this compound in Mice. This table outlines the key pharmacokinetic parameters of this compound following oral administration in mice.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Wnt signaling pathway, the mechanism of Notum inhibition, and a typical experimental workflow for evaluating Notum inhibitors.

Figure 1: The Canonical Wnt Signaling Pathway and the Role of Notum. This diagram illustrates the activation of the Wnt pathway by palmitoylated Wnt proteins and its negative regulation by Notum through deacylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

LP-922056: A Chemical Tool for Potentiating Wnt Signaling Through Notum Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway is a crucial regulator of a multitude of cellular processes, including development, tissue homeostasis, and regeneration.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, making it a significant target for therapeutic intervention.[1][2][4] LP-922056 has emerged as a potent and selective chemical tool for the investigation of Wnt signaling. This small molecule acts as an inhibitor of Notum, a secreted carboxylesterase that negatively regulates the Wnt pathway.[1][2][5][6] By inhibiting Notum, this compound effectively activates Wnt signaling, providing a valuable instrument for studying the biological consequences of enhanced Wnt activity.[7] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its application in Wnt signaling research.

Mechanism of Action: Targeting the Wnt Pathway Modulator Notum

The canonical Wnt signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[1] This interaction leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes. A critical post-translational modification for Wnt protein activity is the attachment of a palmitoleate (B1233929) group, a process catalyzed by the enzyme Porcupine in the endoplasmic reticulum.[2] This lipid modification is essential for Wnt secretion and binding to its receptors.[2]

Notum acts as an extracellular negative regulator by removing this essential palmitoleate moiety from Wnt proteins, thereby rendering them inactive.[2][5][6] this compound is a potent inhibitor of this Notum carboxylesterase activity.[7] By blocking Notum, this compound prevents the deacylation of Wnt ligands, leading to an increase in active, lipidated Wnt proteins available to engage their receptors and stimulate downstream signaling. This targeted inhibition makes this compound a precise tool for upregulating Wnt signaling at an extracellular checkpoint.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters reported for this compound, providing a basis for experimental design and data interpretation.

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 21 nM | Cell-based Wnt signaling assay | [7] |

| EC50 | Mouse | 55 nM | Cell-based Wnt signaling assay | [7] |

| Oral Bioavailability | Mouse | 65% | Pharmacokinetic study (10 mg/kg p.o.) | [2] |

| Half-life (t1/2) | Mouse | 8 hours | Pharmacokinetic study (10 mg/kg p.o.) | [2] |

| Brain/Plasma Ratio | Mouse | 0.01 | Pharmacokinetic study | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are summaries of key experimental protocols derived from published studies.

1. In Vitro Wnt Signaling Reporter Assay

This assay is fundamental for quantifying the ability of this compound to activate Wnt signaling in a cellular context.

-

Cell Line: A cell line stably or transiently expressing a TCF/LEF-driven luciferase reporter construct (e.g., TOP-flash).

-

Reagents:

-

This compound stock solution (e.g., in DMSO).

-

Cell culture medium.

-

Luciferase assay reagent.

-

Optional: Recombinant Wnt3a and Notum.

-

-

Protocol:

-

Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

(Optional) To demonstrate Notum-dependent activity, cells can be co-treated with a source of Notum to suppress baseline Wnt signaling.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value.

-

2. In Vivo Murine Model of Osteoporosis

This compound has been shown to increase cortical bone thickness and strength in rodent models, demonstrating its potential for studying bone anabolism.[10]

-

Animal Model: Ovariectomized (OVX) rats or aged mice to model postmenopausal osteoporosis.[10]

-

Reagents:

-

This compound formulated for oral administration (e.g., in diet or via oral gavage).

-

-

Protocol:

-

Acclimate the animals and perform ovariectomy (or use aged animals).

-

After a recovery period, divide the animals into vehicle control and this compound treatment groups.

-

Administer this compound at a specified dose and frequency (e.g., 10 mg/kg daily in the diet).[10]

-

Continue treatment for a defined period (e.g., 4-18 weeks).[10]

-

At the end of the study, collect tissues (e.g., femurs, tibiae) for analysis.

-

Assess bone parameters using techniques such as micro-computed tomography (µCT) for cortical bone thickness and bone mineral density (BMD), and biomechanical testing for bone strength.[10]

-

Serum can be collected to measure bone formation markers like P1NP and ALP.[10]

-

3. Organoid Proliferation Assay

This protocol is relevant for studying the effects of this compound on stem-like cell populations, particularly in the context of cancer research.

-

Model: ApcMin mouse intestinal organoids.[11]

-

Reagents:

-

Matrigel

-

Organoid culture medium

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) for proliferation analysis

-

-

Protocol:

-

Digest ApcMin organoids and plate single cells in Matrigel in a multi-well plate.[11]

-

Treat the organoids with the desired concentration of this compound (e.g., 45 µM) for 72 hours, changing the medium daily.[11]

-

On the final day, incubate the organoids with 10 µM EdU for 2 hours to label proliferating cells.[11]

-

Fix, permeabilize, and stain the organoids for EdU incorporation and with a nuclear counterstain (e.g., Hoechst).[11]

-

Image the organoids using fluorescence microscopy and quantify the percentage of EdU-positive cells to determine the effect on proliferation.

-

Applications and Considerations

This compound is a versatile chemical tool with applications in various research areas:

-

Bone Biology: Investigating the role of Wnt signaling in bone formation and regeneration, with potential implications for osteoporosis treatment.[2][10]

-

Cancer Research: Studying the impact of Wnt pathway activation on cancer cell proliferation and stemness, particularly in contexts like colorectal cancer where Notum is implicated.[2][11]

-

Regenerative Medicine: Exploring the potential of Wnt activation to enhance the regenerative capacity of aged stem cells.[2]

-

Neuroscience: While this compound itself has low brain penetration and is suitable as a peripherally restricted control, the targeting of Notum is being explored for its role in neurogenesis.[2][8][9][12]

Key Considerations for Use:

-

Specificity: this compound is a potent inhibitor of Notum. As with any chemical probe, it is advisable to include appropriate controls, such as a structurally related inactive compound if available, or genetic knockdown of Notum to confirm on-target effects.

-

Pharmacokinetics: The provided pharmacokinetic data for mice, including its good oral bioavailability and moderate half-life, should guide the design of in vivo experiments.[2] Its low brain penetration makes it an ideal tool for studying peripheral Wnt signaling without confounding central nervous system effects.[8][9]

-

Solubility: this compound is soluble in DMSO.[7] For in vivo use, appropriate vehicle formulation is necessary.

Conclusion

This compound is a valuable and well-characterized chemical tool for the scientific community. Its specific mechanism of action as a Notum inhibitor allows for the targeted activation of the Wnt signaling pathway. The availability of quantitative data and established experimental protocols facilitates its integration into diverse research programs aimed at elucidating the complex roles of Wnt signaling in health and disease. As a fit-for-purpose chemical probe, this compound will continue to contribute to our understanding of Wnt biology and the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. X-MOL [m.x-mol.net]

- 6. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LP 922056 | Other Hydrolases | Tocris Bioscience [tocris.com]

- 8. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

LP-922056: A Technical Guide for Researchers

An In-depth Review of the Potent and Orally Active Notum Inhibitor for Wnt Signaling Pathway Modulation

This technical guide provides a comprehensive overview of LP-922056 (CAS Number: 1365060-22-5), a small molecule inhibitor of the Notum pectinacetylesterase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the Wnt signaling pathway. This document synthesizes the currently available data on its mechanism of action, biological activity, and pharmacokinetic profile, presenting it in a structured and accessible format.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2] |

| CAS Number | 1365060-22-5 | [3][4][5] |

| Molecular Formula | C₁₁H₉ClN₂O₂S₂ | [3][4] |

| Molecular Weight | 300.78 g/mol | [3] |

| IUPAC Name | 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid | [3][5] |

| Synonyms | LP 922056 | |

| Appearance | White to beige solid/powder | [5] |

| Solubility | Soluble in DMSO (up to 125 mg/mL) | [3][4] |

| Storage | Store at -20°C | [3] |

Mechanism of Action: Targeting the Wnt Signaling Pathway

This compound is a highly potent and orally active inhibitor of Notum, a carboxylesterase that acts as a key negative regulator of the Wnt signaling pathway.[1][2][6] The Wnt pathway is crucial for a multitude of cellular processes, including cell fate determination, proliferation, and tissue homeostasis.[7][8]

Notum exerts its inhibitory effect by removing an essential palmitoleate (B1233929) group from Wnt proteins. This depalmitoleoylation renders the Wnt ligands inactive, preventing them from binding to their Frizzled (FZD) and LRP5/6 co-receptors and initiating downstream signaling cascades.[1][7][8]

By inhibiting Notum, this compound prevents the deacylation of Wnt proteins, thereby maintaining their active state and potentiating Wnt signaling.[3] This mechanism of action has significant therapeutic implications, particularly in diseases associated with compromised Wnt signaling, such as osteoporosis.[1][8]

References

- 1. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LP 922056 | Other Hydrolases | Tocris Bioscience [tocris.com]

- 4. abmole.com [abmole.com]

- 5. documents.tocris.com [documents.tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for LP-922056 In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

LP-922056 is a potent and orally active small molecule inhibitor of the carboxylesterase NOTUM.[1][2] NOTUM acts as a negative regulator of the canonical Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity.[3][4][5][6][7][8][9][10][11][12] By inhibiting NOTUM, this compound effectively restores Wnt signaling, making it a valuable tool for studying the therapeutic potential of Wnt pathway modulation in various diseases, including osteoporosis and certain cancers.[6][13]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and similar NOTUM inhibitors.

Data Presentation

Quantitative In Vitro Data for this compound

| Assay Type | Metric | Value | Cell Line/System | Reference |

| NOTUM Inhibition (OPTS Assay) | IC50 | 1.1 nM | Biochemical | [6] |

| Wnt Signaling (TCF/LEF Reporter Assay) | EC50 | 23 nM | Cellular | [6] |

| Colorectal Cancer Cell Proliferation (Click-iT EdU Assay) | Significant Inhibition | 45 µM & 250 µM | ApcMin Organoids | [14] |

| Colorectal Cancer Cell Viability (CellTiter-Glo 3D Assay) | Significant Inhibition | 45 µM & 250 µM | ApcMin Organoids | [14] |

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt protein to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This leads to the inactivation of a destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes. NOTUM negatively regulates this pathway by deacylating Wnt proteins, preventing their interaction with FZD receptors. This compound inhibits NOTUM, thereby promoting Wnt signaling.

Caption: this compound inhibits NOTUM, preventing Wnt deacylation and promoting Wnt signaling.

Experimental Protocols

TCF/LEF Reporter Assay for Wnt Signaling Activity

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.[6][8][9][15][16][17][18][19]

Materials:

-

HEK293 cell line stably expressing a TCF/LEF-luciferase reporter construct (e.g., BPS Bioscience #79589)[15]

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

Recombinant Wnt3a

-

Recombinant NOTUM

-

This compound

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience #60690)[18]

-

Luminometer

Protocol:

-

Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into a white, clear-bottom 96-well plate at a density of ~35,000 cells per well in 80 µL of growth medium.[15][18] Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also, prepare solutions of Wnt3a and NOTUM in assay medium.

-

Treatment:

-

To half of the wells, add 10 µL of assay medium (unstimulated controls).

-

To the other half, add 10 µL of Wnt3a solution to a final concentration that induces a submaximal response.

-

To the Wnt3a-stimulated wells, add 10 µL of NOTUM solution.

-

Add 10 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature for 10-15 minutes.

-

Add 100 µL of luciferase assay reagent to each well.[18]

-

Incubate for 10-15 minutes at room temperature, protected from light, with gentle rocking.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal of treated wells to the vehicle control. Plot the normalized luminescence against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Caption: Workflow for the TCF/LEF reporter assay to determine this compound EC50.

CellTiter-Glo® 3D Cell Viability Assay

This assay determines the number of viable cells in 3D culture by quantifying ATP, an indicator of metabolically active cells.[20]

Materials:

-

3D cell culture model (e.g., organoids or spheroids)

-

Opaque-walled 96-well or 384-well plates

-

Plate shaker

-

Luminometer

Protocol:

-

Plate Setup: Culture 3D microtissues in opaque-walled multiwell plates.

-

Treatment: Add various concentrations of this compound to the wells and incubate for the desired treatment period (e.g., 72 hours).[14]

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]

-

Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]

-

Lysis and Signal Stabilization:

-

Measurement: Record luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence of treated samples to the vehicle control to determine the percentage of cell viability. Plot viability against the log of the this compound concentration to determine the IC50 value.

Click-iT™ EdU Cell Proliferation Assay

This assay measures cell proliferation by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.[21][22]

Materials:

-

Cells or organoids of interest

-

Click-iT™ EdU Imaging Kit (Thermo Fisher Scientific)[21]

-

Culture plates or coverslips

-

Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)[21]

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells or organoids and treat with various concentrations of this compound for the desired duration.

-

EdU Labeling: Add 10 µM EdU to the culture medium and incubate for a period appropriate for the cell type (e.g., 2 hours).[14]

-

Fixation and Permeabilization:

-

Click-iT® Reaction:

-

Nuclear Staining (Optional): Stain the nuclei with Hoechst 33342.

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells).

-

Caption: General workflows for cell viability and proliferation assays.

References

- 1. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. ilexlife.com [ilexlife.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt Reporter Activity Assay [bio-protocol.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 21. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

Preparation of LP-922056 Stock Solutions from Powder: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922056 is a potent and selective inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[1][2][3][4] As a key modulator of Wnt signaling, this compound is a valuable tool for research in areas such as bone formation, oncology, and developmental biology.[5][6] Proper preparation of stock solutions from its powdered form is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The relevant data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 300.78 g/mol | [5] |

| Formula | C₁₁H₉ClN₂O₂S₂ | [5] |

| Appearance | Powder | - |

| Purity | ≥98% (HPLC) | [5] |

| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [5] |

| Maximum Solubility in DMSO | 100 mM | [5] |

| Storage Conditions (Powder) | -20°C | [5] |

| Storage Conditions (Stock Solution) | -20°C or -80°C |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be further diluted in aqueous buffers or cell culture media for working solutions.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder.

-

Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.0078 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 300.78 g/mol / 1000 = 3.0078 mg

-

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

-

Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Stock Solution Preparation Calculator

To facilitate the preparation of various stock solution concentrations, the following table provides pre-calculated volumes of DMSO required for specific masses of this compound. These calculations are based on a molecular weight of 300.78 g/mol .

| Desired Concentration | Mass of this compound |

| 1 mg | |

| 1 mM | 3.32 mL |

| 5 mM | 0.66 mL |

| 10 mM | 0.33 mL |

| 50 mM | 0.07 mL |

Table adapted from Tocris Bioscience data.

Workflow and Signaling Pathway Diagrams

Workflow for this compound Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing this compound stock solutions.

This compound Mechanism of Action in the Wnt Signaling Pathway

Caption: this compound inhibits Notum, thereby preventing the inactivation of Wnt ligands and promoting Wnt signaling.

Safety and Handling Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Stability and Storage

-

Powder: Store the solid form of this compound at -20°C, protected from light and moisture.[5]

-

Stock Solutions: Aliquoted stock solutions in DMSO are stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Disclaimer: This protocol is intended for guidance only. For batch-specific information, always refer to the Certificate of Analysis provided by the manufacturer. All laboratory work should be conducted by trained personnel in accordance with institutional safety guidelines.

References

- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. rndsystems.com [rndsystems.com]

- 6. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LP-922056 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922056 is a potent and selective small-molecule inhibitor of the secreted carboxylesterase NOTUM, a negative regulator of the Wnt signaling pathway.[1][2] By inhibiting NOTUM, this compound effectively activates Wnt signaling, making it a valuable tool for investigating the role of this critical pathway in various biological processes, including cancer cell proliferation and stem cell regulation.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended concentrations, methodologies for key assays, and an overview of the underlying signaling pathway.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for a multitude of cellular processes.[5] In the absence of Wnt ligands, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors disrupts this destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.

NOTUM acts as an antagonist of this pathway by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity.[4] this compound inhibits the enzymatic activity of NOTUM, thereby preventing the inactivation of Wnt ligands. This leads to an increase in active Wnt signaling and subsequent downstream effects.[3]

Data Presentation

The following tables summarize the quantitative data for this compound, including its physicochemical properties and recommended concentrations for cell culture experiments based on available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 300.78 g/mol |

| Formula | C₁₁H₉ClN₂O₂S₂ |

| CAS Number | 1365060-22-5 |

| Solubility | Up to 100 mM in DMSO |

| Storage | Store at -20°C |

Data sourced from Tocris Bioscience.[6]

Table 2: Recommended Concentrations of this compound for Cell Culture Experiments

| Cell Type/Model | Concentration Range | Assay Type(s) | Reference |

| ApcMin Organoids | 45 µM - 250 µM | Cell Proliferation (EdU), Cell Viability | [3] |

| HT29 (Colorectal Cancer) | Not specified; used in combination with other inhibitors | Cell Viability, Colony Formation | [3] |

| SW480 (Colorectal Cancer) | Not specified; used in combination with other inhibitors | Cell Viability, Colony Formation | [3] |

| Human Cell-based Assay | EC₅₀: 21 nM | Wnt Signaling Activation | [6] |

| Mouse Cell-based Assay | EC₅₀: 55 nM | Wnt Signaling Activation | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of 300.78 g/mol , calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM). For example, to make 1 mL of a 10 mM stock solution, weigh out 3.0078 mg of this compound.

-

Add the calculated amount of this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells for vehicle control (DMSO) and a blank (medium only).

-

Cell Treatment: a. After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of this compound in complete culture medium from the stock solution. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: a. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). c. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell Proliferation Assay (EdU Staining)

This protocol is based on the methodology described for ApcMin organoids and can be adapted for other cell types.[3]

Materials:

-

Cells or organoids cultured in appropriate plates or matrices

-

This compound

-

EdU (5-ethynyl-2´-deoxyuridine) solution (e.g., Click-iT™ EdU Cell Proliferation Kit)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click-iT™ reaction cocktail (containing Alexa Fluor™ azide)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: a. Treat the cells or organoids with the desired concentrations of this compound for the specified duration (e.g., 72 hours). Ensure to change the media with fresh this compound daily if required.

-

EdU Labeling: a. At the end of the treatment period, add EdU solution to the cell culture medium at a final concentration of 10 µM. b. Incubate for 2 hours at 37°C to allow for the incorporation of EdU into newly synthesized DNA.

-

Fixation and Permeabilization: a. Carefully remove the EdU-containing medium and wash the cells once with PBS. b. Fix the cells with the fixative solution for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature. e. Wash the cells twice with PBS.

-

Click-iT™ Reaction: a. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. b. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Nuclear Staining and Imaging: a. Wash the cells once with PBS. b. Stain the nuclei with a suitable counterstain (e.g., Hoechst 33342) for 15-30 minutes. c. Wash the cells twice with PBS. d. Image the cells using a fluorescence microscope.

-

Data Analysis: a. Quantify the number of EdU-positive cells (proliferating cells) and the total number of cells (e.g., based on the nuclear counterstain). b. Calculate the percentage of proliferating cells for each treatment condition.

Conclusion

This compound is a powerful research tool for modulating the Wnt signaling pathway through the inhibition of NOTUM. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in a variety of cell culture experiments to investigate its effects on cell viability, proliferation, and other Wnt-dependent cellular processes. It is recommended to optimize the experimental conditions, including the concentration of this compound and incubation times, for each specific cell line and assay.

References

- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. real-research.com [real-research.com]

- 4. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for LP-922056 in Mouse Models of Bone Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction